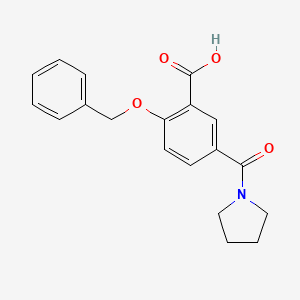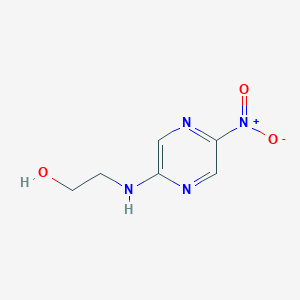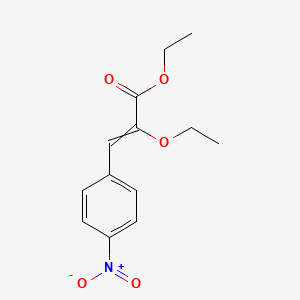![molecular formula C11H7BrClIS B8559890 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, and a thienylmethyl group that is further substituted with chlorine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a benzene derivative followed by the introduction of the thienylmethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography, is also common to obtain the final product with the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for nucleophilic substitution) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms and the thienylmethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodobenzene: Lacks the thienylmethyl group and chlorine substitution.
1-(5-Chloro-2-thienylmethyl)-2-iodobenzene: Lacks the bromine substitution.
5-Bromo-1-(2-thienylmethyl)-2-iodobenzene: Lacks the chlorine substitution on the thienylmethyl group.
Uniqueness
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene is unique due to the presence of multiple halogen atoms and the thienylmethyl group. This combination of substituents imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H7BrClIS |
|---|---|
Peso molecular |
413.50 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene |
InChI |
InChI=1S/C11H7BrClIS/c12-8-1-3-10(14)7(5-8)6-9-2-4-11(13)15-9/h1-5H,6H2 |
Clave InChI |
RRKCHDWHVNOIIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CC2=CC=C(S2)Cl)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
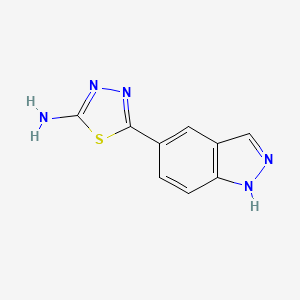
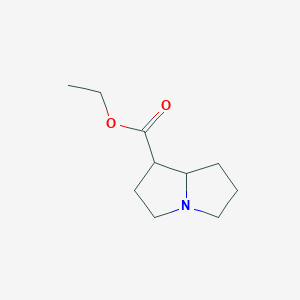
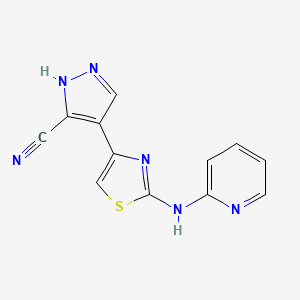
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
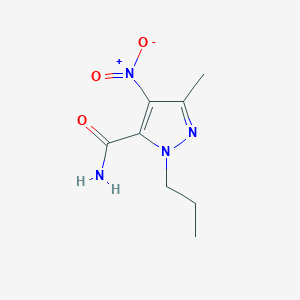
![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
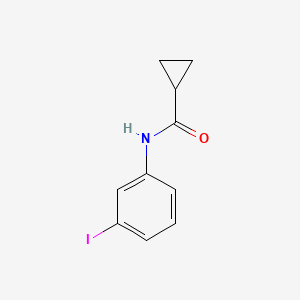
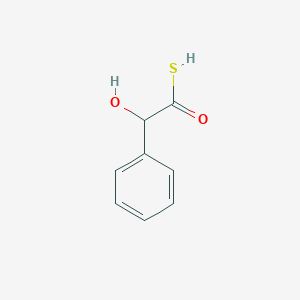
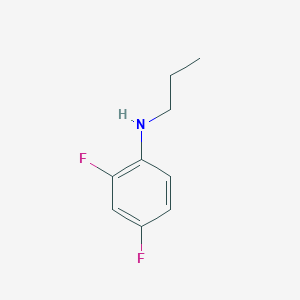
![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)
